N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyridazinyl sulfanyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbon disulfide.
Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the pyridazine ring.
Formation of the Sulfanyl Linkage: This can be done by reacting the intermediate with a thiol reagent under suitable conditions.
Final Coupling: The final step involves coupling the benzothiazole derivative with the pyridazinyl sulfanyl intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with benzothiazole and pyridazine moieties are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential in treating diseases like cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide
- N-(1,3-benzothiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide lies in the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS2/c20-13-7-5-12(6-8-13)14-9-10-18(24-23-14)26-11-17(25)22-19-21-15-3-1-2-4-16(15)27-19/h1-10H,11H2,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWBUEWYGYEESC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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